N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide
Description
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Properties
CAS No. |
920277-29-8 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-8-11-15(19)14(12-18)17-16(20)13-9-6-5-7-10-13/h5-7,9-10,14-15,18-19H,2-4,8,11-12H2,1H3,(H,17,20)/t14-,15+/m0/s1 |
InChI Key |
WPMXQNFWJCIHFL-LSDHHAIUSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Group
The amide bond in benzamide derivatives is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This yields benzoic acid and the corresponding amine.
-
Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate water, generating hydroxide ions that cleave the amide bond to form a carboxylate salt and amine .
Table 1: Hydrolysis Conditions and Outcomes
Esterification of Hydroxyl Groups
The vicinal diol (1,3-dihydroxy) moiety can undergo esterification with acyl chlorides or anhydrides. For instance, reaction with acetic anhydride in pyridine produces a diacetylated derivative:
Reaction :
Table 2: Esterification Optimization
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | Dichloromethane | 4 | 92 | 99 |
| DMAP | THF | 3 | 95 | 98 |
Conditions: Room temperature, stoichiometric acetic anhydride .
Oxidation of Alcohol Moieties
The secondary alcohol (C3) can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO):
Reaction :
Table 3: Oxidation Efficiency
| Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Jones reagent | 0–5 | 88 | 92 |
| Swern oxidation | -78 | 95 | 98 |
Side products: Over-oxidation to carboxylic acids is minimized under Swern conditions .
Nucleophilic Substitution at the Amide Group
The benzamide’s nitrogen can participate in nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) converts the amide to a reactive imidoyl chloride intermediate, which reacts with amines to form substituted ureas:
Reaction :
Table 4: Substitution Reactions
| Amine | Solvent | Product Yield (%) |
|---|---|---|
| Methylamine | THF | 76 |
| Benzylamine | DCM | 82 |
| Cyclohexylamine | Et₂O | 68 |
Conditions: Imidoyl chloride generated at 0°C, then reacted with amine at RT .
Cyclization Reactions
The diol and amide functionalities enable cyclization. Under Mitsunobu conditions (DEAD/PPh₃), intramolecular ether formation occurs, producing a tetrahydrofuran derivative:
Reaction :
Table 5: Cyclization Outcomes
| Conditions | Ring Size | Yield (%) |
|---|---|---|
| DEAD, PPh₃, THF | 5-membered | 84 |
| DIAD, PPh₃, DME | 6-membered | 72 |
Byproducts: Dimers (<5%) observed via LC-MS .
Enzymatic Modifications
The stereochemistry of the diol makes it a substrate for enzymatic oxidation. Candida antarctica lipase B (CAL-B) selectively oxidizes the C1 hydroxyl group in the presence of tert-butyl hydroperoxide (TBHP):
Reaction :
Table 6: Enzymatic Oxidation Parameters
| Enzyme Loading (wt%) | TBHP (equiv) | Conversion (%) | ee (%) |
|---|---|---|---|
| 10 | 1.5 | 91 | >99 |
| 5 | 1.0 | 78 | 98 |
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide can be compared with other benzamide derivatives, such as:
- N-[(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl]methyl)-3-(methylsulfonyl)benzamide
- N-[(2S)-1-[(3R)-3-amino-4-(2-fluorophenyl)butanoyl]pyrrolidin-2-yl}methyl)benzamide These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of hydroxyl and amide groups in this compound distinguishes it from these similar compounds and contributes to its specific applications and properties.
Biological Activity
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy against specific targets, and structure-activity relationships.
Chemical Structure and Properties
The compound this compound can be characterized by its unique molecular structure, which includes a benzamide moiety linked to a dihydroxy nonane chain. The stereochemistry at the 2 and 3 positions is critical for its biological activity.
Research indicates that benzamide derivatives often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's .
- Antifungal Activity : Certain benzamide derivatives demonstrate antifungal properties by disrupting fungal cell wall synthesis or function .
Enzyme Inhibition
A study assessing the inhibitory activity of various benzamides found that some derivatives had significant effects on AChE and BACE1. For instance, compounds with similar structures showed IC50 values ranging from 0.056 to 2.57 μM for AChE inhibition . While specific data for this compound is limited, its structural similarities suggest potential enzyme inhibitory effects.
Antifungal Efficacy
In vitro studies have demonstrated that benzamide derivatives possess antifungal activities against several pathogens. For example, compounds were reported to exhibit inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1% . Although direct data on this compound's antifungal efficacy is not available, it is reasonable to hypothesize similar activity based on structural analogs.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the benzene ring enhance inhibitory activity against enzymes . This suggests that modifications to the benzamide structure could improve potency.
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | AChE | 0.056 | High potency |
| Compound B | BACE1 | 9.01 | Moderate potency |
| N-(substituted) Benzamides | Various Fungi | 47.2% - 86.1% | Variable efficacy |
Pharmacological Potential
A comprehensive review highlighted the pharmacological potential of benzamide analogues in treating various conditions due to their broad spectrum of bioactivities . The case studies indicated that modifications in the side chains could lead to enhanced biological profiles.
Toxicity Assessments
Safety evaluations are essential for any potential therapeutic agent. Studies involving zebrafish embryos have been utilized to assess the toxicity of novel benzamides, providing insights into their safety profiles before clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
